molecular formula C23H18N2O3 B2533938 3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887884-94-8

3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2533938
CAS No.: 887884-94-8
M. Wt: 370.408
InChI Key: NWSPNUXMJZKUEX-UHFFFAOYSA-N
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Description

3-(2-Methylbenzamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran-derived compound featuring a benzofuran core substituted at position 3 with a 2-methylbenzamido group and at position 2 with an N-phenylcarboxamide moiety. Its synthesis likely follows standard carboxamide coupling protocols, as seen in similar compounds (e.g., refluxing substituted benzoic acids with SOCl₂ followed by amine coupling) .

Properties

IUPAC Name

3-[(2-methylbenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-9-5-6-12-17(15)22(26)25-20-18-13-7-8-14-19(18)28-21(20)23(27)24-16-10-3-2-4-11-16/h2-14H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSPNUXMJZKUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagentsThe phenyl group can be introduced via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Catalysts and solvents would be chosen to ensure high efficiency and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids or ketones, while reduction can yield primary amines or alcohols .

Scientific Research Applications

3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzofuran core is known to interact with various biological pathways, potentially inhibiting enzymes involved in inflammation or cancer cell proliferation. The amido and phenyl groups can enhance binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Structural Analogues of Benzofuran Carboxamides

The evidence highlights several benzofuran-2-carboxamide derivatives with variations in substituents on the benzamido and phenyl groups. Key examples include:

Compound Name Substituents (Position 3) Substituents (N-phenyl group) Molecular Formula Molecular Weight Key Features
3-(2-Methylbenzamido)-N-phenylbenzofuran-2-carboxamide (Target Compound) 2-Methylbenzamido Phenyl C₂₃H₁₈N₂O₃ 370.4 Baseline structure for comparison; no bioactivity data available .
3-(3-Fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide 3-Fluorobenzamido 4-Nitrophenyl C₂₂H₁₄FN₃O₅ 419.4 Electron-withdrawing nitro and fluoro groups may enhance metabolic stability.
3-(2-Chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide 2-Chloro-6-fluorobenzamido 3,4-Dimethoxyphenyl C₂₄H₁₈ClFN₂O₅ 468.9 Methoxy groups improve solubility; chloro/fluoro substituents increase lipophilicity.
3-(2-Phenylbutanamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide 2-Phenylbutanamido 2,4-Dimethoxyphenyl C₂₈H₂₆N₂O₅ 470.5 Bulky phenylbutanamido group may influence binding pocket interactions.
3-Amino-N-(4-methylphenyl)benzofuran-2-carboxamide Amino 4-Methylphenyl C₁₆H₁₄N₂O₂ 266.3 Simpler structure with amino group; potential for hydrogen bonding.

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds like 3-(3-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide incorporate nitro (-NO₂) and fluoro (-F) groups, which can enhance metabolic stability and binding affinity to hydrophobic targets. Methoxy Groups: Derivatives such as 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide feature methoxy (-OCH₃) substituents, which improve solubility and modulate electronic effects on the aromatic ring.

Synthetic Accessibility :

  • The target compound and its analogues are synthesized via similar routes, typically involving coupling of activated carboxylic acids (e.g., acyl chlorides) with amines in the presence of bases like triethylamine (TEA) .
  • Fluorinated and chlorinated derivatives may require specialized precursors (e.g., 3-fluorobenzoic acid) .

Potential Applications: While the target compound lacks reported bioactivity, structurally related benzofuran carboxamides have shown promise as non-covalent SARS-CoV-2 PLpro inhibitors (e.g., compounds with azetidine and thiophene motifs) .

Biological Activity

3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, drawing on diverse research sources.

Structural Overview

The compound features a benzofuran core substituted with a 2-methylbenzamide and a phenyl group. This unique structure suggests potential interactions with various biological targets, which can lead to diverse pharmacological effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. The presence of the benzofuran moiety is known to enhance bioactivity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes like tyrosinase, which is involved in melanin production.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to reduced proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-70.28G2/M phase arrest
HepG29.6Down-regulation of MMP2 and VEGFA
HCT116Not specifiedNot specified

These findings suggest that the compound may be effective in targeting specific cancer types through mechanisms that disrupt cellular functions critical for tumor growth and survival .

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence supporting the neuroprotective properties of related benzofuran derivatives. For example, studies have shown that certain derivatives protect neuronal cells from excitotoxicity induced by NMDA receptor activation. This protection is linked to:

  • Reduction of Reactive Oxygen Species (ROS) : Compounds with similar structures have demonstrated the ability to scavenge ROS, thereby protecting neurons from oxidative damage.
  • Inhibition of Lipid Peroxidation : The ability to inhibit lipid peroxidation further supports the neuroprotective potential of these compounds .

Case Studies

  • Cytotoxicity Studies : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant growth inhibition, with an IC50 value indicating potent activity against this cell line.
  • Neuroprotective Evaluation : A series of benzofuran derivatives were evaluated for their neuroprotective effects against NMDA-induced excitotoxicity. Among these, compounds with specific substitutions showed enhanced protective effects comparable to established neuroprotectants like memantine .

Q & A

Q. What are the key strategies for optimizing the multi-step synthesis of 3-(2-methylbenzamido)-N-phenylbenzofuran-2-carboxamide?

The synthesis typically involves:

  • Benzofuran-2-carboxylic acid preparation : Utilize Feist-Benary cyclization for furan ring formation, as demonstrated in the synthesis of structurally related 3-acyl-2-alkenylfurans .
  • C-H arylations : Palladium-catalyzed cross-coupling reactions to introduce the 2-methylbenzamido group. Reaction conditions (e.g., solvent, ligand, temperature) must be optimized to suppress side reactions like over-arylation .
  • Transamidation : A one-pot, two-step procedure ensures efficient conversion of intermediates to the final carboxamide. Use anhydrous conditions and catalysts like HATU to improve yields .

Q. How can contradictory spectral data (e.g., NMR, IR) for this compound be resolved during structural characterization?

  • NMR discrepancies : For overlapping proton signals (e.g., aromatic protons), employ 2D techniques like COSY or HSQC. For example, in related benzofuran derivatives, ¹H-¹³C HMBC confirmed connectivity between the benzamide and benzofuran moieties .
  • IR anomalies : Compare experimental carbonyl stretches (amide I bands ~1650–1680 cm⁻¹) with DFT-calculated vibrational modes to distinguish between rotational isomers or hydration states .

Q. What standard assays are used to evaluate the bioactivity of this compound, and how should contradictory results be interpreted?

  • In vitro assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement. For instance, if anti-inflammatory activity is observed in a COX-2 assay but not in cellular models, consider off-target effects or solubility limitations .
  • Data normalization : Include structurally similar analogs (e.g., 3-acylbenzofurans) as internal controls to contextualize potency variations .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Docking studies : Use molecular dynamics simulations to map interactions between the benzamide moiety and target pockets (e.g., kinase ATP-binding sites). Adjust substituents (e.g., methyl vs. methoxy groups) to optimize steric and electronic complementarity .
  • QSAR modeling : Train models on bioactivity data from analogs (e.g., 2-(3-methylbenzofuran-2-yl)phenol derivatives) to predict substituent effects on potency .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) in this compound class?

  • Factorial design : Vary substituents (e.g., methyl, nitro, chloro) at the benzamide and phenyl positions systematically. Analyze main effects and interactions using ANOVA to identify critical pharmacophores .
  • Parallel synthesis : Employ automated flow reactors to generate a library of 20–50 analogs, ensuring consistent reaction conditions and high-throughput screening compatibility .

Q. How can AI-driven tools enhance predictive modeling of physicochemical properties for this compound?

  • Deep learning : Train neural networks on datasets like PubChem’s 2,100+ property entries to predict logP, solubility, and metabolic stability. Validate predictions with experimental data (e.g., HPLC retention times) .
  • COMSOL integration : Couple AI with multiphysics simulations to model diffusion kinetics in biological matrices, aiding formulation design .

Methodological Challenges and Solutions

Q. How to address low yields in the final transamidation step?

  • Catalyst screening : Test alternatives to HATU, such as PyBOP or DMTMM, which may reduce epimerization in chiral intermediates .
  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions. Evidence from benzofuran-2-carboxamide syntheses shows THF improves yields by 15–20% .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • LC-HRMS : Monitor hydrolytic cleavage of the amide bond (common degradation pathway) with a C18 column and 0.1% formic acid mobile phase. Compare fragment ions with synthetic standards .
  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify labile functional groups .

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